Nbd-colcemid
Overview
Description
Nbd-colcemid is a fluorescent analog of colcemid . It is used as a probe for the colcemid-binding sites of tubulin and microtubules . It exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm . The addition of this compound to bovine brain tubulin results in a striking enhancement of fluorescence .
Synthesis Analysis
This compound was synthesized by reacting the methylamino group of colcemid with NBD-F . The synthesis and biological testing of this fluorescent analog of colcemid are described in the literature .
Molecular Structure Analysis
The chemical formula of this compound is C27H26N4O8 . Its exact mass is 534.18 and its molecular weight is 534.525 . It has been used as a fluorescent probe for studying the interactions of colcemid with tubulin and microtubules .
Chemical Reactions Analysis
Compounds with a nitrobenzoxadiazole (NBD) skeleton, like this compound, exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .
Physical and Chemical Properties Analysis
This compound exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, highly in environments of low polarity, whereas only slightly in aqueous solution . The elemental analysis of this compound is C, 60.67; H, 4.90; N, 10.48; O, 23.94 .
Scientific Research Applications
1. Enhancement of Nuclear Transfer Embryonic Development
Nbd-colcemid has been shown to enhance the development of bovine nuclear transfer (NT) embryos both in vitro and in vivo. In a study by Li et al. (2009), recipient oocytes exposed to colcemid displayed improved membrane projections and higher blastocyst development rates. Notably, colcemid-treated groups resulted in higher pregnancy rates and successful delivery of healthy calves compared to non-treated groups (Li et al., 2009).
2. Chromosome Preparation Technique Without Metaphase Arrest
Mukti et al. (2016) presented a simplified chromosome preparation technique for Nile tilapia that does not require the use of colcemid or colchicine. This cost-efficient method allows for effective ploidy level determination while keeping fish alive for subsequent evaluations (Mukti et al., 2016).
3. Role in Inhibiting Microtubule Assembly
Sengupta et al. (2000) discovered that the substitution of a NBD group in isocolcemid can restore biological activity lost due to structural alterations. NBD-isocolcemid inhibits microtubule assembly and competes with colchicine for binding to tubulin, indicating a significant role in microtubule dynamics (Sengupta et al., 2000).
4. Influence on Mitotic-Spindle Checkpoint
Research on cells from patients with chromosome instability disorder highlighted the insensitivity of these cells to colcemid-induced mitotic-spindle checkpoint, suggesting a link between colcemid and cell cycle regulation (Matsuura et al., 2000).
5. Improving Preimplantation Development of Cloned Pig Embryos
Lee et al. (2015) demonstrated that colcemid treatment during oocyte maturation positively impacts preimplantation development of cloned pig embryos. The treatment improved the cytoplasmic microenvironment, leading to enhanced embryonic development after nuclear transfer (Lee et al., 2015).
6. Effects on Nucleotide Excision Repair
Liu and Tsai (2017) found that colcemid inhibits the rejoining of nucleotide excision repair (NER) in cells exposed to UV irradiation. This effect correlates to the base excision repair of oxidative DNA damage, offering insights into colcemid's impact on cellular repair mechanisms (Liu & Tsai, 2017).
7. Non-linear Dynamics of Chromosome Condensation
A study by Fernandes et al. (2013) investigated the dynamics of chromosome condensation after colcemid treatment. They found that prolonged colcemid treatment led to more significant chromosome condensation, suggesting that colcemid affects the structure of chromosomes and the dynamics of their condensation (Fernandes et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
While there is limited information specifically on the future directions of Nbd-colcemid, the use of NBD-based synthetic probes, like this compound, as advanced chemical tools for biomolecular sensing is a promising area of research . These probes have potential applications in investigating and understanding different biological processes and could aid in the development of potential theranostic agents .
Properties
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARLXAFVVPTDP-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148783 | |
Record name | Nbd-colcemid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108964-31-4 | |
Record name | Nbd-colcemid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nbd-colcemid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.